(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide
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Description
(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S and its molecular weight is 365.83. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
One notable application of compounds related to (E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide is in the field of cancer research. Studies have demonstrated that certain sulfonamide compounds exhibit promising anticancer activity. For instance, Gul et al. (2016) found that 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds showed cytotoxic effects and inhibited carbonic anhydrase, suggesting potential as novel anticancer agents [Gul et al., 2016]. Similarly, a study by Rashid et al. (2020) indicated that stilbene derivatives, which are structurally related, could activate the mitochondrial pathway of apoptosis in cancer cells [Rashid et al., 2020].
Antibacterial and Antifungal Applications
Sulfonamide derivatives also show promise in antibacterial and antifungal applications. Abbasi et al. (2017) synthesized various sulfonamides with a 1,4-benzodioxin ring, demonstrating good inhibitory activity against several bacterial strains and lipoxygenase enzyme, suggesting potential as therapeutic agents for inflammatory ailments [Abbasi et al., 2017]. Furthermore, a study by Abbasi et al. (2020) on 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides found certain compounds to exhibit significant antibacterial and antifungal potential [Abbasi et al., 2020].
Enzyme Inhibition
The potential for enzyme inhibition is another important application. Studies have identified that certain sulfonamide derivatives are effective in inhibiting enzymes like carbonic anhydrase and lipoxygenase, which are important in physiological processes and disease progression. For example, compounds synthesized by Aziz‐ur‐Rehman et al. (2014) showed moderate to good activities in enzyme inhibition studies against lipoxygenase and chymotrypsin enzymes [Aziz‐ur‐Rehman et al., 2014].
Antitumor and Antiproliferative Activities
Several studies have highlighted the antitumor and antiproliferative activities of sulfonamide derivatives. For instance, compounds synthesized by Sławiński and Brzozowski (2006) showed promising antitumor activity against a range of cancer cell lines, indicating the potential of these compounds in cancer treatment [Sławiński and Brzozowski, 2006].
Herbicide Potential
In addition to medical applications, certain sulfonamide derivatives have been explored for agricultural use. Sweetser et al. (1982) discussed the metabolism of chlorsulfuron, a compound structurally similar to this compound, by plants, indicating its potential as a selective herbicide for cereals [Sweetser et al., 1982].
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-7-5-13(6-8-14)9-10-24(20,21)19-11-15-12-22-16-3-1-2-4-17(16)23-15/h1-10,15,19H,11-12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXBBNJEJCORRP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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